molecular formula C6H8IN3O2 B091325 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole CAS No. 16156-96-0

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole

Cat. No. B091325
CAS RN: 16156-96-0
M. Wt: 281.05 g/mol
InChI Key: WIQJRGFUJZSBKC-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole, also known as Iodo-nitroimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized and used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. In

Scientific Research Applications

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole has been used in various scientific studies to investigate its potential applications in the field of medicine. This compound has been shown to have antimicrobial properties and has been used in the treatment of bacterial and parasitic infections. Additionally, 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole has been investigated for its potential use in cancer therapy due to its ability to selectively target hypoxic cells.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole involves the reduction of the nitro group to a nitroso intermediate in hypoxic conditions. This nitroso intermediate then reacts with cellular components, such as DNA, leading to cell death. 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole has been shown to selectively target hypoxic cells, making it a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
1-(2-Iodoethyl)-2-methyl-4-nitroimidazole has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole can induce DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial properties, inhibiting the growth of various bacterial and parasitic species.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole in lab experiments include its ability to selectively target hypoxic cells and its antimicrobial properties. However, the limitations of using 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole include its potential toxicity and the need for hypoxic conditions for its mechanism of action to occur.

Future Directions

There are several potential future directions for research involving 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole. These include investigating its potential use in combination therapies for cancer treatment, exploring its antimicrobial properties for the development of new antibiotics, and investigating its potential use as a diagnostic tool for hypoxic cells. Additionally, further research is needed to fully understand the toxicity and potential side effects of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazoleidazole.

Synthesis Methods

The synthesis of 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole involves the reaction of 2-methyl-4-nitroimidazole with iodine and ethylene oxide. The reaction takes place in the presence of a base, such as potassium hydroxide, and a solvent, such as dimethylformamide. The reaction yields 1-(2-Iodoethyl)-2-methyl-4-nitroimidazole as a yellow crystalline solid with a melting point of 114-116°C.

properties

CAS RN

16156-96-0

Product Name

1-(2-Iodoethyl)-2-methyl-4-nitroimidazole

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

1-(2-iodoethyl)-2-methyl-4-nitroimidazole

InChI

InChI=1S/C6H8IN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3

InChI Key

WIQJRGFUJZSBKC-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1CCI)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1CCI)[N+](=O)[O-]

Other CAS RN

16156-96-0

synonyms

1-(2-Iodoethyl)-2-methyl-4-nitro-1H-imidazole

Origin of Product

United States

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